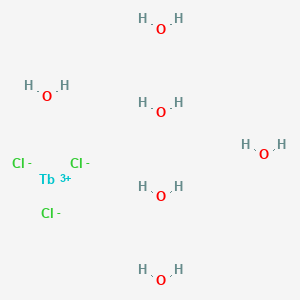
Terbium trichloride hexahydrate
Vue d'ensemble
Description
Terbium trichloride hexahydrate, also known as Terbium(III) chloride, is a chemical compound . It frequently forms a hexahydrate and is a white, hygroscopic powder . It is used in the semiconductor industry and plays an important role as an activator of green phosphors in color TV tubes. It is also used in specialty lasers and as a dopant in solid-state devices .
Synthesis Analysis
The hexahydrate of terbium(III) chloride can be obtained by the reaction of terbium(III) oxide and hydrochloric acid: Tb2O3 + 6 HCl → 2 TbCl3 + 3 H2O . It can also be obtained by direct reaction of the elements: 2 Tb + 3 Cl2 → 2 TbCl3 .Molecular Structure Analysis
In the solid state, Terbium(III) chloride has the YCl3 layer structure . It crystallizes in an orthorhombic plutonium (III) bromide crystal structure with space group Cmcm (No. 63) . It can form a complex Tb(gly)3Cl3·3H2O with glycine .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, TbCl4- + Cl3Tb = Cl7Tb2- + Cl3Tb = Cl4Tb - . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
Terbium(III) chloride is a white, hygroscopic powder . It has a density of 4.35 g/cm3, solid . It has a melting point of 558 °C and a boiling point of 180 to 200 °C (in HCl gas atmosphere) . It is soluble in water .Applications De Recherche Scientifique
Platinum Antitumor Agents Interaction with DNA and RNA : Terbium, as a fluorescent probe, is used to investigate the interaction of platinum complexes, such as cis-dichlorodiammineplatinum(II), with DNA and RNA. This application helps in understanding how these antitumor agents affect DNA and RNA structures, which is crucial in cancer research and treatment development (Arquilla, Thompson, Pearlman, & Simpkins, 1983).
Magnetic Drug Carriers : Terbium ions are used in the synthesis and characterization of magnetic drug carriers. This application is significant for targeted anticancer radiotherapy and imaging techniques using various radioisotopes (Nieciecka, Rękorajska, Cichy, Końska, Żuk, & Krysiński, 2022).
Investigation of DNA Structure Perturbations : Terbium fluorescence is utilized to study local non-denaturation perturbations of double-helical DNA structure induced by various physical and chemical agents. This is crucial for understanding the interactions of different agents with DNA (Balcarová & Brabec, 1989).
Crystal Structure Analysis : The crystal structure of various terbium complexes, such as bis-hexaaquasodium decaaqua-monohydrogen-hexasodium-terbium(III)-bis-(nitrilo-tris-methylenephosphonate) hexahydrate, has been determined. This helps in understanding the molecular structure and interactions of terbium complexes (Somov, Chausov, Zakirova, Shumilova, Petrov, & Zhirov, 2018).
Fluorescent Materials in Composite Formation : Terbium chloride hexahydrate is used to create fluorescent materials in combination with other compounds, such as calcium carbonate and polyethylene. These materials have applications in creating high-end rare earth fluorescent materials for various industries (Song, Tao, Luo, Jin, Zhang, Jiang, Zhang, & Wang, 2018).
Preconcentration of Terbium Ions in Water Samples : A method for preconcentrating trace amounts of terbium ions in aqueous solutions using Transcarpathian clinoptilolite has been developed. This is important for the environmental monitoring of terbium in water (Vasylechko, Gryshchouk, Zakordonskiy, Vyviurska, & Pashuk, 2015).
Activation of Calmodulin by Terbium : Terbium can activate calmodulin, a calcium-binding messenger protein, and serve as a fluorescence probe to study this interaction. This application is vital in the study of cellular signaling pathways (Tallant, Wallace, Dockter, & Cheung, 1980).
Electrochemical Deposition : Research into the electrochemical deposition of terbium from molten salts is critical for its application in clean energy and defense industries, especially considering the strategic importance and supply risk of terbium (Rayaprolu, 2014).
Ratiometric Oxygen Sensing and Cell Killing : Terbium complexes can be used to create a ratiometric sensory system for oxygen and as a reactive probe for local damage to cells. This has applications in molecular imaging and photodynamic therapy (Law, Pal, Pålsson, Parker, & Wong, 2009).
Fluorescent Probe for Calmodulin Calcium‐Binding Sites : Terbium serves as a luminescent probe for studying calmodulin, a calcium-dependent regulatory protein, and its calcium-binding sites. This has implications for understanding calcium signaling in cells (Kilhoffer, Demaille, & Gérard, 1980).
Mécanisme D'action
Target of Action
Terbium trichloride hexahydrate (TbCl3·6H2O) is a chemical compound that primarily targets green phosphors in color TV tubes . It is also used in specialty lasers and as a dopant in solid-state devices .
Mode of Action
It is known to play an important role as an activator of green phosphors . This suggests that it may interact with these phosphors, possibly altering their properties or behavior.
Biochemical Pathways
It is known to influence themicellization properties of surfactants . This suggests that it may interact with these substances at a molecular level, potentially affecting their structure or function.
Pharmacokinetics
It is known to be awater-soluble compound , which could influence its bioavailability and distribution within the body or other systems.
Result of Action
It is known to be used as a precursor to synthesize alabel-free aptasensor for the detection of ofloxacin (OFL) residues in food . This suggests that it may have a role in facilitating the detection of certain substances at a molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and availability in different environments . Additionally, its use in various applications, such as in color TV tubes and specialty lasers, suggests that it may perform optimally under certain conditions, such as specific temperatures or pressures .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Terbium trichloride hexahydrate can be used to study the effect of Tb (III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .
Molecular Mechanism
It is known to interact with surfactants, potentially influencing their micellization properties
Propriétés
IUPAC Name |
terbium(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJUVCOAZNLCJZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10042-88-3 (Parent) | |
| Record name | Terbium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90929958 | |
| Record name | Terbium(3+) chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13798-24-8 | |
| Record name | Terbium chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium(3+) chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBIUM CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4F1LZV8HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















